3-Methoxy-4-(pivaloyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pivaloyloxy)benzoic acid typically involves the esterification of 3-methoxy-4-hydroxybenzoic acid with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(pivaloyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Formation of 3-methoxy-4-carboxybenzoic acid.
Reduction: Formation of 3-methoxy-4-(pivaloyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-Methoxy-4-(pivaloyloxy)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference material in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in pain and inflammation management.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(pivaloyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of cannabinoid receptors, which play a role in pain and inflammation . Additionally, it may influence neurotransmission and other cellular processes through its effects on various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxybenzoic acid
- 4-Methoxybenzoic acid
- 3,4-Dimethoxybenzoic acid
Uniqueness
3-Methoxy-4-(pivaloyloxy)benzoic acid is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other methoxybenzoic acid derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
122665-61-6 |
---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyloxy)-3-methoxybenzoic acid |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)12(16)18-9-6-5-8(11(14)15)7-10(9)17-4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
CYMGBFZOQMAKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.